Guanosine monophosphate can be derived from several natural sources. It was first identified in dried shiitake mushrooms, where the drying process enhances its concentration due to the breakdown of ribonucleic acid. Additionally, guanosine monophosphate is produced commercially through microbial fermentation processes using specific bacterial strains such as Bacillus subtilis . This compound is classified under nucleotides, which are essential for the synthesis of nucleic acids and serve as energy carriers in cellular metabolism.
The synthesis of guanosine monophosphate can occur through two primary pathways: de novo synthesis and salvage pathways.
In de novo synthesis, guanosine monophosphate is synthesized from D-ribose 5'-phosphate, a metabolite from the pentose phosphate pathway. The process involves several steps:
Guanosine monophosphate can also be synthesized via the salvage pathway, which recycles nucleobases and nucleotides. This process involves the phosphorylation of guanine or guanosine by specific kinases .
Guanosine monophosphate has a molecular formula of C₁₀H₁₃N₅O₇P. Its structure can be described as follows:
The molecular structure can be represented in various forms, including its linear and cyclic structures. The cyclic form, known as cyclic guanosine monophosphate (cGMP), plays significant roles in cellular signaling .
Guanosine monophosphate participates in several key chemical reactions:
These reactions are crucial for nucleotide metabolism and energy transfer within cells.
The mechanism of action of guanosine monophosphate primarily involves its role as a signaling molecule. It acts as a second messenger in various biological pathways:
Guanosine monophosphate exhibits several notable physical and chemical properties:
These properties are essential for its function in biological systems.
Guanosine monophosphate has numerous scientific applications:
Guanosine-2'-monophosphate (2'-GMP), with the molecular formula C₁₀H₁₄N₅O₈P, is a mononucleotide consisting of the purine base guanine, the pentose sugar ribose, and a phosphate group esterified at the 2'-position of the ribose ring. Its IUPAC name is [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy phosphonic acid [6] [10]. The molecular weight is 363.22 g/mol, and its systematic Chemical Abstracts Service (CAS) registry number is 130-50-7 [6] [10].
The ribose sugar adopts a β-D-ribofuranose configuration, with fixed stereochemistry at C1' (anomeric carbon), C2', C3', and C4' positions. The phosphate group introduces chirality at the phosphorous center. Solid-state nuclear magnetic resonance (NMR) studies reveal that 2'-GMP predominantly adopts the C3'-endo sugar pucker (north conformation) in self-assembled structures, a configuration that favors compact helical stacking [7]. This contrasts with the C2'-endo (south) puckers observed in some DNA analogs. The guanine base is in the anti conformation relative to the ribose, as evidenced by through-space correlations between H8 (base) and H5'/H5'' (sugar) in double-quantum NMR spectra [7].
Table 1: Atomic Coordinates and Stereochemical Assignments for 2'-GMP
Atom | Stereochemistry | Role in Structure |
---|---|---|
C1' | β-anomeric | Links base to sugar |
C2' | R | Phosphate attachment site |
C3' | R | Hydroxyl group carrier |
C4' | R | Connects to hydroxymethyl |
P (phosphate) | Chiral | Ionization center |
The position of phosphate esterification critically determines the structural biology of GMP isomers. While all isomers share the same chemical formula, their three-dimensional architectures diverge significantly:
Table 2: Structural Comparison of GMP Isomers
Property | 2'-GMP | 3'-GMP | 5'-GMP |
---|---|---|---|
Phosphate position | 2'-O | 3'-O | 5'-O |
Dominant motif | Monomeric/stacked | Planar G-quartet | pH-dependent helix |
Sugar pucker | C3'-endo | Mixed | C3'-endo (pH 5) |
Cation requirement | Low | High | pH-dependent |
Biological role | Limited | Ribozyme stability | Signaling precursor |
Biologically, 5'-GMP serves as a precursor for cyclic guanosine monophosphate (cGMP) and RNA synthesis, while 3'-GMP occurs in RNA hydrolytic products. The 2'-GMP isomer has no known direct metabolic roles but is used to probe ribonuclease specificity due to its non-natural phosphate position [3] [6] [10].
The ionization equilibria of 2'-GMP are governed by four major pKₐ values:
Below pH 2.4, protonation at N7 generates the cationic species (2'-GMPH⁺), which undergoes distinct photophysical relaxation pathways. Ultrafast transient absorption spectroscopy shows that 2'-GMPH⁺ exhibits a biexponential decay (τ₁ = 0.4 ps, τ₂ = 2.2 ps) followed by slow internal conversion (τ₃ = 167 ps) due to stabilization in an out-of-plane Lₐₘᵢₙ excited state [4]. For neutral 2'-GMP (pH 4–7), excited-state decay accelerates (τ₁ = 0.22 ps, τ₂ = 0.9 ps) due to barrierless access to a conical intersection with the ground state [4].
Conformationally, acidification below pH 5 promotes gelation via right-handed helical assembly with C3'-endo ribose puckers. Solid-state ³¹P NMR indicates strong hydrogen bonding between the 2'-phosphate and guanine N2-H groups, validated by ¹H-³¹P heteronuclear correlation (HETCOR) spectroscopy. This contrasts with 5'-GMP, which forms left-handed helices at low pH in early models, though recent NMR data corrected this to right-handedness [7].
Constant-pH molecular dynamics (CPHMD) simulations incorporating λ-dynamics (CPHMDMSλD) enable accurate prediction of protonation states and binding affinities. For 2'-GMP, the λᴺᵉˣᵖ functional form (Equation 1) allows continuous titration between protonated and deprotonated states:
$$λ{α,1} = \frac{e^{c \sin θ{α,1}}}{e^{c \sin θ{α,1}} + e^{c \sin θ{α,2}}} \quad \text{(1)}$$
where α denotes the titrating residue, and c is a scaling constant [9]. These simulations predict a pKₐ shift for N7 from 2.4 (monomer) to >4.0 in helical 2'-GMP gels due to electrostatic field effects, consistent with experimental potentiometry [7] [9].
Quantum mechanical calculations (TD-PBE0/water) model 2'-GMP's photoexcited dynamics, identifying La and Lb states as key intermediates. The La state features charge transfer from guanine to the phosphate, facilitating non-radiative decay [4].
Docking studies reveal that 2'-GMP binds Streptomyces aureofaciens guanyl-specific ribonuclease Sa (RNase Sa) with micromolar affinity (Kd ~10⁻⁵ M), primarily via ionic interactions between its 2'-phosphate and the enzyme's Arg side chains. However, its affinity is 100-fold lower than 3'-GMP due to misalignment of catalytic residues (e.g., Glu41) with the scissile bond [6].
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